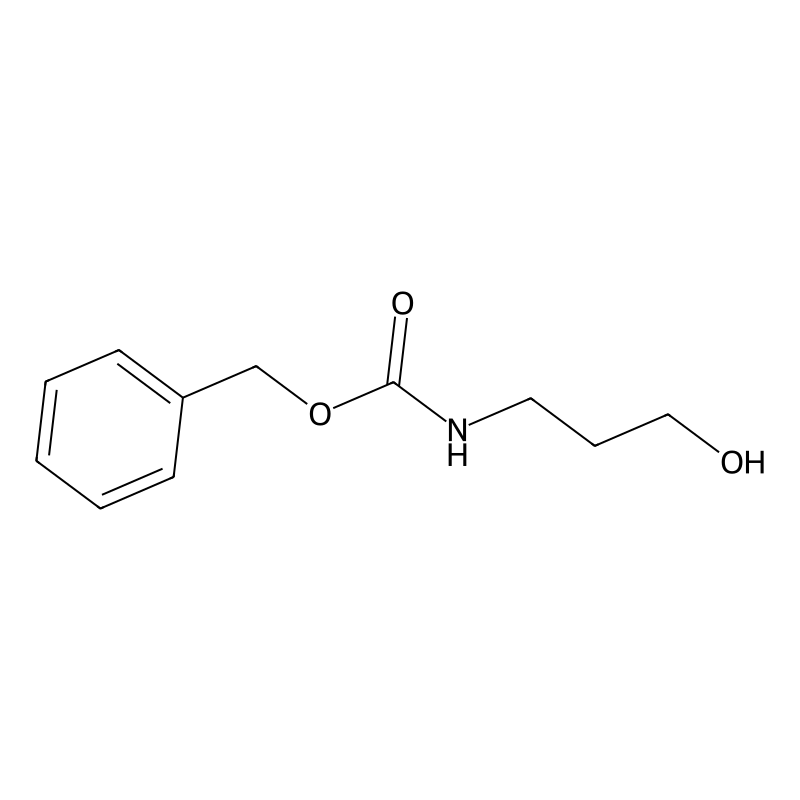Benzyl N-(3-hydroxypropyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure and Properties
Benzyl N-(3-hydroxypropyl)carbamate, also known as 3-benzyloxycarbonylamino-1-propanol, is a molecule composed of a benzyl group, a carbamate group, and a three-carbon chain containing a hydroxyl group.
- PubChem provides a depiction of the chemical structure: PubChem Benzyl N-(3-hydroxypropyl)carbamate:
Potential Applications
Scientific research into Benzyl N-(3-hydroxypropyl)carbamate is ongoing, and potential applications are being explored. Some areas of investigation include:
- Organic synthesis: Benzyl N-(3-hydroxypropyl)carbamate may be useful as a protecting group for hydroxyl groups in organic synthesis. Protecting groups are temporary chemical modifications that prevent unwanted reactions at a specific site in a molecule. Organic Synthesis Protecting Groups:
- Bioconjugation: This molecule may also be used as a linker in bioconjugation reactions, which involve attaching molecules to biological targets like proteins or antibodies. Bioconjugation Chemistry Review:
Benzyl N-(3-hydroxypropyl)carbamate is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. It is classified as a carbamate, which is a derivative of carbamic acid where the hydroxyl group is replaced by a benzyl group. This compound features a hydroxypropyl substituent, contributing to its unique properties and potential applications in various fields. The compound has been identified by its CAS number 34637-22-4 and can be characterized through various analytical methods, including NMR and LC-MS .
Benzyl N-(3-hydroxypropyl)carbamate itself does not possess a specific mechanism of action. It functions as a protecting group in organic synthesis, influencing the reactivity of the molecule it is attached to.
- Hazard Classification: GHS 07 (Exclamation mark) - May cause eye irritation, skin irritation and respiratory irritation [].
- Precautionary Statements: Standard safety practices apply for handling chemicals, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when necessary [].
- Specific data on toxicity is not readily available in scientific literature.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form benzyl alcohol and 3-hydroxypropylamine.
- Transesterification: It can react with alcohols to form different esters.
- Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic attack, leading to the formation of new amines.
These reactions are significant for its use as a reagent in organic synthesis, facilitating the formation of various derivatives .
- Antimicrobial properties: Some carbamates have been shown to inhibit bacterial growth.
- Enzyme inhibition: Certain derivatives may act as inhibitors of specific enzymes, potentially useful in therapeutic applications.
Further research is required to elucidate the specific biological effects of Benzyl N-(3-hydroxypropyl)carbamate .
Benzyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods:
- Direct Reaction: One common method involves reacting benzyl chloroformate with 3-amino-1-propanol under controlled conditions to yield the desired carbamate.text
Benzyl Chloroformate + 3-Aminopropanol → Benzyl N-(3-hydroxypropyl)carbamate - Alternative Routes: Other synthetic routes may involve the use of different activating agents or solvents to optimize yield and purity .
Benzyl N-(3-hydroxypropyl)carbamate has potential applications in several areas:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their potential biological activities.
- Agricultural Chemicals: It could be used in formulating pesticides or herbicides due to its chemical properties.
The versatility of this compound makes it a valuable reagent in chemical research and industrial applications .
Benzyl N-(3-hydroxypropyl)carbamate shares structural similarities with several other compounds, which can provide insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Benzyl (3-aminopropyl)carbamate | 46460-73-5 | 0.95 |
| Dibenzyl propane-1,3-diyldicarbamate | 18807-68-6 | 0.95 |
| Benzyl (3-hydroxypropyl)(methyl)carbamate | 887757-51-9 | 0.93 |
| Benzyl (3-aminopropyl)carbamate hydrochloride | 17400-34-9 | 0.93 |
| 1-Cbz-Amino-3-methylaminopropane hydrochloride | 1179362-09-4 | 0.93 |
Uniqueness
Benzyl N-(3-hydroxypropyl)carbamate is unique due to its specific hydroxypropyl substituent, which may confer distinct physical and chemical properties compared to its analogs. This structural feature could influence its solubility, reactivity, and biological interactions, making it a subject of interest for further research in organic chemistry and pharmacology .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








